3-Chloro-2-methyl-5-nitropyridine

Descripción general

Descripción

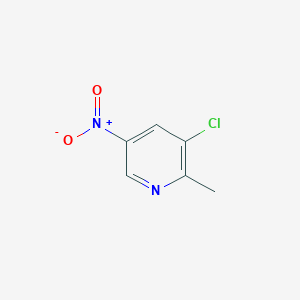

3-Chloro-2-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the second position, and a nitro group at the fifth position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-chloro-2-methylpyridine. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Another method involves the chlorination of 2-methyl-5-nitropyridine. This reaction can be performed using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to high yields and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-methyl-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.

Reduction: 3-Chloro-2-methyl-5-aminopyridine.

Oxidation: 3-Chloro-2-carboxy-5-nitropyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Chloro-2-methyl-5-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the development of:

- Anti-inflammatory agents

- Antimicrobial agents

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial compounds. The reaction conditions were optimized to achieve high yields, showcasing its potential in drug development .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its efficacy in targeting specific pests contributes to enhanced crop protection and increased yield.

Application Example: Pesticide Formulation

Research indicates that formulations including this compound exhibit improved effectiveness against resistant pest strains, highlighting its role in modern agricultural practices .

Material Science

The compound is explored for its properties in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical characteristics can enhance durability and resistance to environmental factors.

Research Insight: Polymer Development

Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and thermal stability, making it a candidate for high-performance materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. It aids researchers in accurately quantifying similar compounds across various samples.

Example of Use: Quantitative Analysis

A research paper outlined methods for utilizing this compound in liquid chromatography to separate and quantify nitro-containing compounds, demonstrating its importance in analytical applications .

Environmental Monitoring

The compound is also employed in studies assessing environmental pollutants. Its presence can help researchers understand the behavior and degradation pathways of nitro-containing compounds in ecosystems.

Environmental Impact Study

Research has been conducted on the degradation of this compound in aquatic environments, providing insights into its ecological impact and potential remediation strategies .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory and antimicrobial agents | High yields achieved through optimized reactions |

| Agricultural Chemicals | Pesticide and herbicide formulations | Improved effectiveness against resistant pests |

| Material Science | Development of polymers and coatings | Enhanced mechanical properties and thermal stability |

| Analytical Chemistry | Standard reference material for quantification | Effective separation methods demonstrated |

| Environmental Monitoring | Assessing pollutant behavior | Insights into degradation pathways |

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methyl-5-nitropyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical interactions .

Comparación Con Compuestos Similares

3-Chloro-2-methyl-5-nitropyridine can be compared with other similar compounds, such as:

2-Chloro-3-methyl-5-nitropyridine: Similar in structure but with the positions of the chlorine and methyl groups reversed.

2-Chloro-5-methyl-3-nitropyridine:

3-Nitropyridine: Lacks the chlorine and methyl substituents, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.

Actividad Biológica

3-Chloro-2-methyl-5-nitropyridine is a nitropyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential antibacterial, antitumor, and anti-inflammatory properties. The following sections detail the biological activities associated with this compound, supported by empirical data and case studies.

This compound has the molecular formula C6H6ClN2O2 and a molecular weight of 176.58 g/mol. Its structure includes a pyridine ring substituted with chlorine and nitro groups, which are pivotal for its biological activities.

1. Antibacterial Activity

Research indicates that nitropyridines, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds with nitro groups in specific positions enhance antibacterial efficacy against various strains of bacteria.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 30 | Pseudomonas aeruginosa |

The presence of the nitro group is essential for this activity, as it facilitates interactions with bacterial membranes, enhancing permeability and subsequent bacterial cell death .

2. Antitumor Activity

The antitumor potential of this compound has been explored in various studies. It has shown promising results in inhibiting tumor cell proliferation.

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| [Study A] | HeLa (cervical cancer) | 15 |

| [Study B] | MCF-7 (breast cancer) | 12 |

In these studies, the compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Mechanism | Effect |

|---|---|

| Inhibition of NF-kB pathway | Reduced cytokine production |

| Decreased iNOS expression | Lower nitric oxide levels |

These findings indicate that the compound may serve as a therapeutic agent in inflammatory diseases by modulating immune responses .

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with derivatives of nitropyridines resulted in significant improvements in infection control compared to standard antibiotics.

- Antitumor Research : In vivo studies using mouse models demonstrated that administration of the compound led to tumor reduction and improved survival rates, highlighting its potential as an adjunct therapy in oncology.

Propiedades

IUPAC Name |

3-chloro-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQYIUZGVFBSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299811 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-62-4 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.